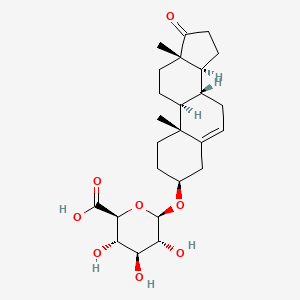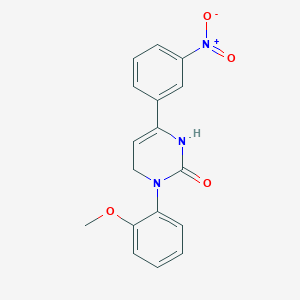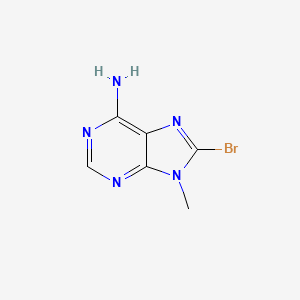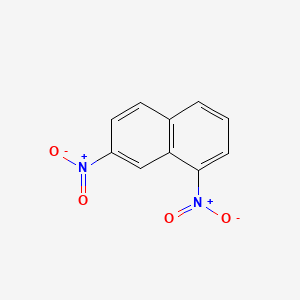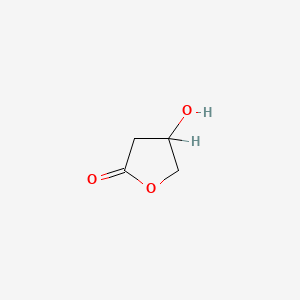![molecular formula C14H23NO2 B1195049 4-[2-(Dipropylamino)ethyl]benzene-1,2-diol CAS No. 66185-61-3](/img/structure/B1195049.png)
4-[2-(Dipropylamino)ethyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(dipropylamino)ethyl]benzene-1,2-diol is a catecholamine.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Enantioselective Synthesis : A study by Labrosse et al. (2000) discussed an enantioselective synthesis method involving benzene-1,2-diol, which is structurally related to 4-[2-(Dipropylamino)ethyl]benzene-1,2-diol. This process uses a palladium catalyst for the synthesis of 2-alkylidene-3-alkyl-1,4-benzodioxanes (Labrosse, Lhoste, & Sinou, 2000).
Crystal Structure Analysis : The crystal structure of compounds structurally similar to 4-[2-(Dipropylamino)ethyl]benzene-1,2-diol, such as oryzalin, has been studied. Kang et al. (2015) analyzed the crystal structure, revealing details about the benzene ring and dipropylamino substituent interactions (Kang, Kim, Jeon, & Kim, 2015).
Chemical Recovery and Synthesis : Luo Xian-fu (2013) discussed the recovery and synthesis of 4-isobutylbenzene-1,2-diol from waste products of benzofuranol production. This study showcases a method for the efficient recovery and purification of a compound structurally similar to the subject compound (Luo Xian-fu, 2013).
Applications in Material Science and Pharmaceuticals
Polymer Chemistry : A study by Hu et al. (2012) involved the synthesis of tetraphenylethene-containing compounds, which are related to benzene-1,2-diol derivatives. These compounds have applications in polymer chemistry, including fluorescent photopatterning and explosive detection (Hu, Lam, Liu, Sung, Williams, Yue, Wong, Yuen, & Tang, 2012).
Pharmaceutical Applications : Zhu-ping (2012) investigated 4-(4-hydroxyphenethyl)benzene-1,2-diol, a compound with structural similarities, as a new inhibitor against Helicobacter Pylori urease. This study provides insight into the potential pharmaceutical applications of benzene-1,2-diol derivatives (Xiao Zhu-ping, 2012).
Antibacterial and Antifungal Properties : Narayana et al. (2006) synthesized new compounds including benzene-1,2-diols that demonstrated promising antibacterial and antifungal activity. This suggests potential applications of similar compounds in medical and pharmaceutical fields (Narayana, Ashalatha, Vijaya Raj, & Kumari, 2006).
Propiedades
Número CAS |
66185-61-3 |
|---|---|
Nombre del producto |
4-[2-(Dipropylamino)ethyl]benzene-1,2-diol |
Fórmula molecular |
C14H23NO2 |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
4-[2-(dipropylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H23NO2/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12/h5-6,11,16-17H,3-4,7-10H2,1-2H3 |
Clave InChI |
LMYSNFBROWBKMB-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)O)O |
SMILES canónico |
CCCN(CCC)CCC1=CC(=C(C=C1)O)O |
Otros números CAS |
66185-61-3 |
Sinónimos |
DPDA N,N-di-n-propyldopamine N,N-di-n-propyldopamine hydrobromide N,N-di-n-propyldopamine hydrochloride N,N-di-n-propyldopamine hydroiodide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



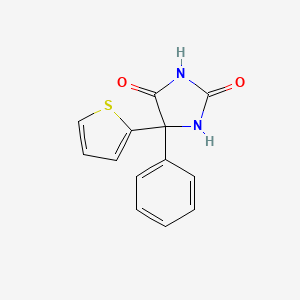
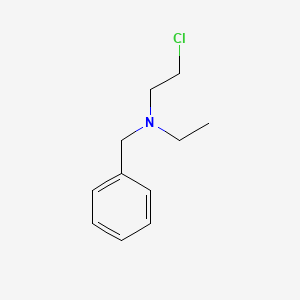
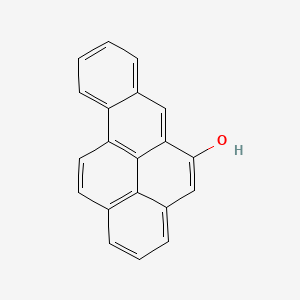
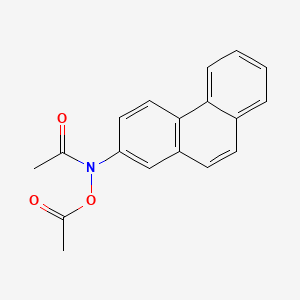
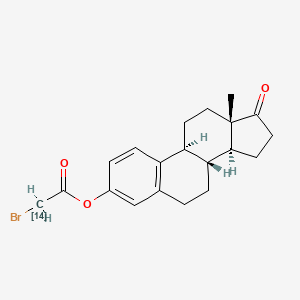
![Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester](/img/structure/B1194972.png)
![1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile](/img/structure/B1194973.png)
![(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide](/img/structure/B1194977.png)
